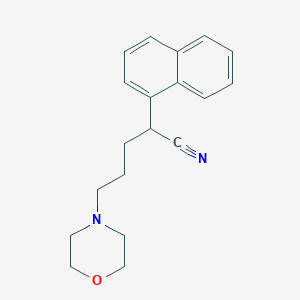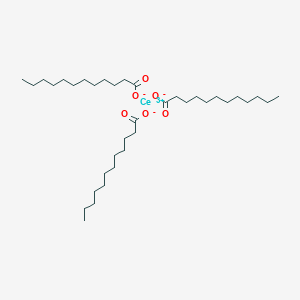
1-Phenyl-1-heptyne
Descripción general
Descripción
1-Phenyl-1-heptyne is an organic compound with the molecular formula C₁₃H₁₆. It belongs to the class of alkynes, which are characterized by the presence of a carbon-carbon triple bond. This compound is also known as 1-heptynylbenzene or benzene, 1-heptynyl-. It is a colorless liquid with a distinct aromatic odor.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Phenyl-1-heptyne can be synthesized through various methods. One common approach involves the reaction of phenylacetylene with 1-bromoheptane in the presence of a strong base such as sodium amide. The reaction proceeds via a nucleophilic substitution mechanism, where the phenylacetylene anion attacks the carbon atom bonded to the bromine atom, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, this compound can be produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts such as palladium or copper may be used to enhance the reaction efficiency.
Análisis De Reacciones Químicas
1-Phenyl-1-heptyne undergoes various chemical reactions, including:
Oxidation:
- When subjected to oxidative conditions, this compound can be converted into corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction:
- Reduction of this compound typically yields 1-phenyl-1-heptene or 1-phenylheptane, depending on the reducing agent used. Hydrogenation using palladium on carbon (Pd/C) is a common method for this transformation.
Substitution:
- This compound can undergo substitution reactions, particularly at the aromatic ring. Electrophilic aromatic substitution reactions, such as nitration or halogenation, can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions:
- Oxidation: Potassium permanganate, chromium trioxide
- Reduction: Hydrogen gas with palladium on carbon (Pd/C)
- Substitution: Nitric acid for nitration, halogens for halogenation
Major Products Formed:
- Oxidation: Ketones, carboxylic acids
- Reduction: 1-Phenyl-1-heptene, 1-phenylheptane
- Substitution: Nitro-1-phenyl-1-heptyne, halo-1-phenyl-1-heptyne
Aplicaciones Científicas De Investigación
1-Phenyl-1-heptyne has several applications in scientific research:
Chemistry:
- It is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure allows for the introduction of various functional groups, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology:
- In biological research, this compound is used as a probe to study enzyme activity and metabolic pathways. Its ability to undergo various chemical transformations makes it a versatile tool for investigating biochemical processes.
Medicine:
- Although not widely used as a drug itself, this compound serves as an intermediate in the synthesis of potential therapeutic agents. Its derivatives have shown promise in preclinical studies for their biological activities.
Industry:
- In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer chemistry and materials science.
Mecanismo De Acción
The mechanism of action of 1-phenyl-1-heptyne depends on the specific chemical reaction it undergoes. For example, in hydrogenation reactions, the compound adsorbs onto the surface of the palladium catalyst, where hydrogen atoms are added to the carbon-carbon triple bond, resulting in the formation of a double or single bond.
In electrophilic aromatic substitution reactions, the aromatic ring of this compound undergoes attack by an electrophile, leading to the formation of a substituted product. The presence of the alkyne group can influence the reactivity and orientation of the substitution.
Comparación Con Compuestos Similares
- 1-Phenyl-1-propyne
- 1-Phenyl-1-butyne
- 1-Phenyl-1-pentyne
- 1-Phenyl-1-hexene
Uniqueness:
- The uniqueness of 1-phenyl-1-heptyne lies in its longer carbon chain compared to other phenyl-substituted alkynes. This longer chain can influence its physical properties, such as boiling point and solubility, as well as its reactivity in chemical reactions.
Propiedades
IUPAC Name |
hept-1-ynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16/c1-2-3-4-5-7-10-13-11-8-6-9-12-13/h6,8-9,11-12H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKGOJZZRHBMQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC#CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00162531 | |
| Record name | 1-Heptynylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00162531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14374-45-9 | |
| Record name | 1-Heptyn-1-ylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14374-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Heptynylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014374459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Heptynylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00162531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-heptynylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.845 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4,10-Trioxa-7-azaundecan-11-oic acid, 7-[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]-3-oxo-, methyl ester](/img/structure/B78478.png)












